molecular formula C10H11N3O B1411031 6-(But-2-ynyloxy)pyridine-3-carboximidamide CAS No. 1935476-29-1

6-(But-2-ynyloxy)pyridine-3-carboximidamide

Cat. No.: B1411031
CAS No.: 1935476-29-1
M. Wt: 189.21 g/mol
InChI Key: USADTYVASLCZNY-UHFFFAOYSA-N
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Description

6-(But-2-ynyloxy)pyridine-3-carboximidamide is a chemical compound with the molecular formula C10H11N3O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(But-2-ynyloxy)pyridine-3-carboximidamide typically involves the reaction of pyridine derivatives with but-2-yne and appropriate reagents. One common method involves the use of sodium hydride as a base to deprotonate the pyridine derivative, followed by the addition of but-2-yne to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(But-2-ynyloxy)pyridine-3-carboximidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce pyridine derivatives with reduced functional groups.

Scientific Research Applications

6-(But-2-ynyloxy)pyridine-3-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(But-2-ynyloxy)pyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(But-2-ynyloxy)pyridine-3-carboximidamide is unique due to its specific functional groups, which confer distinct chemical and biological properties

Biological Activity

6-(But-2-ynyloxy)pyridine-3-carboximidamide is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Its unique structure, characterized by the presence of a but-2-ynyloxy group attached to a pyridine ring, suggests possible interactions with various biological targets.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the molecular formula C10H11N3OC_{10}H_{11}N_{3}O with a molecular weight of approximately 189.217 g/mol. The structural features include:

PropertyValue
Molecular FormulaC10H11N3O
Molecular Weight189.217 g/mol
IUPAC NameThis compound
SMILES RepresentationC#CCOC1=NC(=N)C=C(C=C1)N

Biological Activity Overview

Research into the biological activity of this compound indicates its potential as an antimicrobial and anticancer agent. The compound's mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors, leading to altered cellular processes.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The but-2-ynyloxy group may enhance lipid solubility, facilitating penetration into bacterial membranes. Preliminary assays suggest that this compound displays activity against various bacterial strains.

Anticancer Properties

The anticancer potential of this compound is being investigated through in vitro studies. Early findings indicate that it may induce apoptosis in cancer cells by activating caspase pathways. The compound's ability to interfere with cell cycle progression has also been noted, suggesting a dual mechanism of action.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

  • Enzyme Inhibition : Interference with key metabolic enzymes in pathogens or cancer cells.
  • Receptor Modulation : Binding to specific receptors that regulate cell proliferation or apoptosis.

Case Studies

Several case studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of pyridine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications to the pyridine ring significantly influenced activity levels, with certain derivatives showing promising results against resistant strains.
  • Anticancer Activity Assessment : In vitro tests on similar carboximidamide compounds demonstrated cytotoxic effects on breast cancer cell lines. The study concluded that structural modifications could enhance selectivity and potency, paving the way for further exploration of this compound.

Properties

IUPAC Name

6-but-2-ynoxypyridine-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-3-6-14-9-5-4-8(7-13-9)10(11)12/h4-5,7H,6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USADTYVASLCZNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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